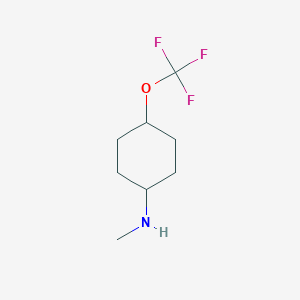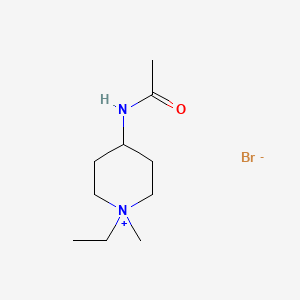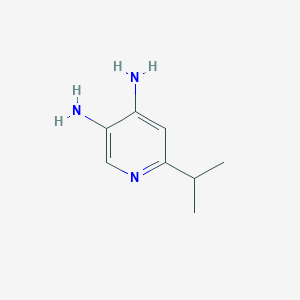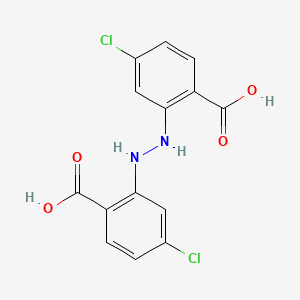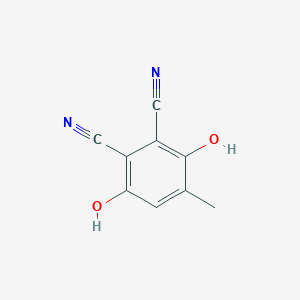
3,6-Dihydroxy-4-methylbenzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydroxy-4-methylphthalonitrile is an organic compound with the molecular formula C9H6N2O2 It is a derivative of phthalonitrile, characterized by the presence of two hydroxyl groups and a methyl group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
3,6-Dihydroxy-4-methylphthalonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3,6-dihydroxyphthalonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3,6-Dihydroxy-4-methylphthalonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3,6-Dihydroxy-4-methylphthalonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst like palladium on carbon are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
科学的研究の応用
3,6-Dihydroxy-4-methylphthalonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as polymers and resins.
作用機序
The mechanism of action of 3,6-Dihydroxy-4-methylphthalonitrile involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile groups can also participate in coordination with metal ions, affecting various biochemical pathways. These interactions can modulate the function of proteins and other biomolecules, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
- 3,6-Dihydroxyphthalonitrile
- 4-Methylphthalonitrile
- 2,3-Dicyanohydroquinone
Uniqueness
3,6-Dihydroxy-4-methylphthalonitrile is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring, which imparts distinct chemical properties. Compared to 3,6-Dihydroxyphthalonitrile, the methyl group in 3,6-Dihydroxy-4-methylphthalonitrile can influence its reactivity and solubility. Additionally, the combination of functional groups allows for a broader range of chemical modifications and applications.
特性
CAS番号 |
100756-77-2 |
|---|---|
分子式 |
C9H6N2O2 |
分子量 |
174.16 g/mol |
IUPAC名 |
3,6-dihydroxy-4-methylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H6N2O2/c1-5-2-8(12)6(3-10)7(4-11)9(5)13/h2,12-13H,1H3 |
InChIキー |
OFPCKWNMAHPPFV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1O)C#N)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)


